molecular formula C8H11NO3S B161293 2-Pyridin-2-ylethyl methanesulfonate CAS No. 138428-37-2

2-Pyridin-2-ylethyl methanesulfonate

Cat. No. B161293
M. Wt: 201.25 g/mol
InChI Key: CKGSHCWOMRPYTH-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylethyl methanesulfonate is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is also known by other names such as METHANESULFONATE-2-PYRIDINEETHANOL ESTER and Everolimus Impurity 43 .


Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Molecular Structure Analysis

The molecular structure of 2-Pyridin-2-ylethyl methanesulfonate can be analyzed using X-ray crystallography . The structure of a similar compound, a methanesulfonate salt of 4-(N-methyl)pyridinium boronic acid, was determined by X-ray crystallography .


Chemical Reactions Analysis

The synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates proceeds through the intermediate formation of hetaryl isocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Pyridin-2-ylethyl methanesulfonate include a density of 1.4±0.1 g/cm3, a boiling point of 319.7±24.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a polar surface area of 65 Å2 and a molar volume of 127.7±3.0 cm3 .

Scientific Research Applications

Catalytic Activity

2-Pyridin-2-ylethyl methanesulfonate demonstrates significant catalytic activity. It is used in the synthesis of 2-amino-3-cyanopyridines, showing excellent efficiency under solvent-free conditions (Tamaddon & Azadi, 2018).

Oxidation Agent

This compound serves as an effective oxidizing agent for converting 1,4-dihydropyridines to pyridine derivatives. It works under mild and heterogeneous conditions, yielding excellent results (Niknam et al., 2006).

Hydrogen Bonding and Proton Transfer Studies

In studies of proton transfer and hydrogen bonding, 2-pyridin-2-ylethyl methanesulfonate has been used to investigate the equilibrium structure of pyridine–methanesulfonic acid complexes, providing insights into acid/base interactions (Lehtonen et al., 2002).

Morphological Studies in Polymer Blends

The compound is utilized in studying the morphology of conductive polyaniline blended with poly(4-vinyl pyridine). The results reveal unique morphological features like elliptical flake morphology (Su & Hong, 2001).

Inhibitory Effects

Research has shown its potential as an acetylcholinesterase inhibitor when bioactivated, indicating its relevance in neurological studies (Mackay et al., 1993).

Stereospecific Substitutions

This compound is essential in stereospecific substitutions, leading to the production of N-substituted ethylamines. This process is crucial in synthesizing optically pure and meso triamine ligands (Uenishi et al., 2004).

Corrosion Inhibition Studies

It has been used in corrosion inhibition studies of steel in sulfuric acid, acting as a mixed inhibitor and demonstrating significant efficiency (Bouklah et al., 2005).

Role in Ionic Liquid Catalysts

2-Pyridin-2-ylethyl methanesulfonate is applied as an ionic liquid catalyst in the esterification of carboxylic acids with primary alcohols, proving its versatility in chemical synthesis (Ganeshpure & Das, 2007).

Antidote to Organophosphorus Poisoning

This compound has been investigated as a potential antidote to organophosphorus poisoning, highlighting its medical application in toxicology (Creasey & Green, 1959).

Synthesis of 2-Pyridonyl Alcohols

It plays a role in the gold(I)-catalyzed synthesis of 2-pyridonyl alcohols, indicating its use in advanced synthetic chemistry (Karatavuk, 2021).

Metal Coordination

This compound is also studied for its molecular and supramolecular structures in metal coordination, suggesting its importance in the field of metal-organic chemistry (Jacobs et al., 2013).

Safety And Hazards

2-Pyridin-2-ylethyl methanesulfonate is harmful if swallowed . It is recommended to use personal protective equipment and handle it under a chemical fume hood . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

2-pyridin-2-ylethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-13(10,11)12-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGSHCWOMRPYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-2-ylethyl methanesulfonate

Synthesis routes and methods I

Procedure details

A solution of 2-pyridin-2-yl-ethanol (Aldrich, 0.11 mL, 0.99 mmol), triethylamine (0.42 mL, 3.0 mmol), and methanesulfonyl chloride (0.12 mL, 1.5 mmol) in 5 mL THF were processed as described in Example 1C to give the crude title compound which was used directly in the next reaction.
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0.12 mL
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5 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM O'Connell, E Moriarty, F Aldabbagh - Synthesis, 2012 - thieme-connect.com
… , 2-iodo-1-(2-pyridin-2-ylethyl)-1H-benzimidazole (1f), was prepared in 67% yield for cyclization onto pyridine (Scheme [2]) using NaH and 2-pyridin-2-ylethyl methanesulfonate. But to …
Number of citations: 29 www.thieme-connect.com

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